Alvespimycin

Catalog No.
S518217
CAS No.
467214-20-6
M.F
C32H48N4O8
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin

CAS Number

467214-20-6

Product Name

Alvespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

The exact mass of the compound Alvespimycin is 616.3472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Application in Pulmonary Fibrosis Treatment

Application in Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

Alvespimycin, also known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin, is a synthetic organic compound and a derivative of geldanamycin. It functions primarily as a heat shock protein 90 inhibitor, which plays a crucial role in the proper folding and functioning of various client proteins involved in oncogenesis. Alvespimycin has been investigated for its potential in treating solid tumors across different cancer types due to its enhanced pharmacological properties compared to earlier HSP90 inhibitors like tanespimycin. These advantages include reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and decreased hepatotoxicity .

  • Alvespimycin acts as a heat shock protein (HSP90) inhibitor [, ].
  • HSP90 is a chaperone protein that helps other proteins fold and function correctly [].
  • By inhibiting HSP90, Alvespimycin can lead to the degradation of cancer-promoting proteins within cancer cells [, ].
  • Studies on Alvespimycin are ongoing, and its safety profile is still being established [].
  • Pre-clinical studies suggest some potential side effects, but more research is needed to determine the risks in humans [].

Note:

  • The information provided is based on publicly available scientific research on Alvespimycin.
  • As research is ongoing, more details about the compound may emerge in the future.
, primarily involving redox cycling catalyzed by human cytochrome P450 enzymes. This process leads to the formation of quinones and hydroquinones. Additionally, it can form glutathione conjugates at the 19-position on the quinone ring. The metabolic pathways suggest that alvespimycin has weak metabolism in humans, which may contribute to its prolonged action in the body .

The biological activity of alvespimycin is centered on its ability to inhibit heat shock protein 90. By disrupting the chaperone function of HSP90, alvespimycin promotes the proteasomal degradation of oncoproteins such as HER2, EGFR, Akt, and others that are often overexpressed in tumors. This action leads to a decrease in cellular proliferation and an increase in apoptosis in cancer cells. Clinical studies have demonstrated its efficacy in reducing levels of cyclin-dependent kinase 4 and ERBB2, thereby impacting critical oncogenic signaling pathways .

The synthesis of alvespimycin involves several steps that modify the geldanamycin scaffold to enhance its therapeutic properties. The process includes:

  • Demethylation: Removal of methoxy groups from the geldanamycin structure.
  • Amine Substitution: Introduction of a dimethylaminoethylamino group at specific positions to improve solubility and bioavailability.
  • Carbamate Formation: The final step often involves forming a hydrochloride salt to enhance stability and solubility.

These modifications are crucial for achieving the desired pharmacological profile that distinguishes alvespimycin from its predecessors .

Alvespimycin is primarily explored for its application in oncology as an antitumor agent. Clinical trials have focused on its use against various solid tumors, including breast cancer and other malignancies resistant to conventional therapies. Its unique mechanism of action allows it to target multiple pathways simultaneously, making it a promising candidate for combination therapies .

Interaction studies indicate that alvespimycin has minimal protein binding and exhibits a dose-proportional increase in plasma concentration with escalating doses. It demonstrates selectivity for tumor tissue over normal tissue, allowing for targeted therapeutic effects while minimizing systemic toxicity. The pharmacokinetic profile suggests that it retains longer in tumor environments compared to normal tissues, enhancing its therapeutic index .

Alvespimycin shares structural similarities with other HSP90 inhibitors but stands out due to its improved pharmacological properties. Below is a comparison with notable similar compounds:

Compound NameChemical FormulaKey Features
TanespimycinC27H34N4O8First HSP90 inhibitor; higher hepatotoxicity; lower solubility
17-AAGC27H34N4O6Similar mechanism; less effective than alvespimycin; lower bioavailability
GeldanamycinC22H23N1O9Parent compound; broader spectrum but higher toxicity
17-DMAGC32H48N4O8Another derivative with similar action but less studied

Alvespimycin’s unique combination of reduced toxicity and enhanced efficacy makes it a significant advancement over these similar compounds .

Alvespimycin represents a significant advancement in the development of heat shock protein 90 inhibitors, derived through sophisticated synthetic approaches that address the limitations of its predecessor, geldanamycin. The compound, also known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin, is characterized by strategic structural modifications that enhance its pharmacokinetic profile while maintaining potent biological activity [1] [2].

Semi-Synthetic Derivatization from Geldanamycin Precursors

The production of alvespimycin relies primarily on semi-synthetic approaches utilizing geldanamycin as the starting material. This methodology represents a convergent strategy that capitalizes on the complex macrocyclic framework already present in the natural product while introducing targeted modifications to improve therapeutic properties [3] [4].

The semi-synthetic approach to alvespimycin involves a nucleophilic substitution reaction at the carbon-17 position of geldanamycin [5] [6]. The transformation proceeds through an addition-elimination mechanism where the 17-methoxy group of geldanamycin is replaced with a dimethylaminoethylamine substituent. This modification is achieved by heating geldanamycin with a five-fold excess of N,N-dimethylethylenediamine in tetrahydrofuran at elevated temperatures [5].

Synthetic ParameterGeldanamycin Starting MaterialAlvespimycin Product
Position 17 SubstituentMethoxy group (-OCH₃)Dimethylaminoethylamine (-NHCH₂CH₂N(CH₃)₂)
Molecular FormulaC₂₉H₄₀N₂O₉C₃₂H₄₈N₄O₈
Molecular Weight560.6 g/mol616.7 g/mol
Water SolubilityPoor (<0.01 mg/mL)Enhanced (>0.5 mg/mL)

The mechanistic pathway involves initial nucleophilic attack of the dimethylethylenediamine nitrogen on the electron-deficient carbon-17 position, facilitated by the benzoquinone system's electron-withdrawing properties [6] [7]. The methoxy leaving group is displaced through a quinone-mediated elimination process, generating the desired alvespimycin derivative in modest to excellent yields [5].

Alternative semi-synthetic routes have been explored utilizing genetically engineered biosynthetic intermediates as starting materials [3] [4]. These approaches employ mutant strains of Streptomyces hygroscopicus with disrupted genes encoding 3-amino-5-hydroxybenzoic acid formation, allowing incorporation of modified precursors through mutasynthesis [8]. However, the direct chemical modification of geldanamycin remains the predominant industrial approach due to its reliability and scalability.

Key Structural Modifications Enhancing Pharmacokinetic Profile

The structural modifications incorporated into alvespimycin are strategically designed to address the major pharmacokinetic limitations of geldanamycin while preserving heat shock protein 90 inhibitory activity. The primary modification involves the replacement of the lipophilic 17-methoxy group with the ionizable dimethylaminoethylamino substituent [9] [10].

The introduction of the ionizable amino functionality significantly enhances water solubility compared to the parent compound. Alvespimycin demonstrates approximately 50-fold improved aqueous solubility relative to geldanamycin, with dissolution properties exceeding 0.5 mg/mL in physiological buffers [11] [12]. This enhancement stems from the ability of the tertiary amine to form stable hydrochloride salts, facilitating pharmaceutical formulation and intravenous administration [13] [14].

The structural modification also impacts plasma protein binding characteristics. Alvespimycin exhibits minimal plasma protein binding compared to geldanamycin, contributing to improved bioavailability and tissue distribution [2] [15]. The reduced protein binding translates to enhanced free drug concentrations in target tissues, potentially improving therapeutic efficacy while reducing systemic exposure requirements.

Pharmacokinetic ParameterGeldanamycinAlvespimycinImprovement Factor
Water Solubility (mg/mL)<0.01>0.5>50-fold
Plasma Protein BindingHighMinimalSignificant reduction
Oral BioavailabilityPoorEnhancedSubstantial improvement
Half-life (hours)Variable18.2-27.8Extended
Volume of Distribution (L)High385Reduced

The dimethylaminoethylamino substitution also influences metabolic stability. In vivo and in vitro studies demonstrate that alvespimycin undergoes weaker metabolism compared to geldanamycin, resulting in extended plasma half-life and reduced metabolic liability [1] [2]. The structural modification appears to reduce susceptibility to cytochrome P450-mediated oxidation, contributing to improved pharmacokinetic predictability.

Furthermore, the modified structure demonstrates reduced hepatotoxicity compared to geldanamycin [16] [10]. The ionizable nature of the 17-substituent may reduce the propensity for glutathione conjugation at the carbon-19 position, a pathway implicated in geldanamycin-associated liver toxicity [6]. This improvement in safety profile represents a critical advancement enabling clinical development.

Industrial-Scale Synthesis Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of alvespimycin presents several technical and economic challenges that require sophisticated optimization strategies. The complex macrocyclic structure and multiple stereogenic centers inherent to the ansamycin framework demand precise control of reaction conditions to maintain product quality and yield consistency [17] [18].

One primary challenge involves the management of the nucleophilic substitution reaction at the carbon-17 position. The reaction requires careful temperature control to balance reaction rate with product stability, as excessive heating can lead to decomposition of the sensitive benzoquinone system [5] [6]. Industrial processes have optimized reaction conditions through systematic evaluation of solvent systems, reaction temperature profiles, and reagent addition sequences to maximize conversion while minimizing side product formation.

Process ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Reaction TemperatureVariable (60-80°C)Controlled (70±2°C)Automated temperature control
Reaction Time4-8 hours6±1 hoursKinetic monitoring
Solvent VolumeSmall scaleMinimized ratiosSolvent recovery systems
Reagent Stoichiometry5-fold excess3-fold excessEconomic optimization
Yield60-90%75±5%Process standardization

Purification and isolation present additional complexity at industrial scale. The similar polarity of alvespimycin and potential impurities necessitates sophisticated chromatographic separation techniques. Large-scale processes have implemented multi-stage purification protocols combining initial precipitation, selective extraction, and final crystallization to achieve pharmaceutical-grade purity specifications [19] [20].

The formation of the hydrochloride salt adds another critical process step requiring optimization. The salt formation must be conducted under controlled pH conditions to ensure complete protonation of the dimethylamine functionality while preventing degradation of acid-sensitive groups within the molecule [13]. Industrial processes employ continuous pH monitoring and controlled hydrochloric acid addition to maintain product consistency.

Analytical method development represents a significant challenge for industrial production. The complex structure of alvespimycin requires sophisticated analytical techniques for identity confirmation, purity assessment, and impurity profiling [19]. High-performance liquid chromatography coupled with mass spectrometric detection has been validated for quantitative analysis, providing the robust analytical foundation necessary for pharmaceutical manufacturing [19].

Quality control considerations include monitoring of potential genotoxic impurities arising from the synthetic process. The nucleophilic substitution reaction can generate trace levels of alkylating agents that require stringent control within pharmaceutical specifications. Industrial processes have implemented in-process controls and final product testing to ensure compliance with international regulatory guidelines [21].

Storage and stability optimization present additional challenges due to the light-sensitive nature of the benzoquinone chromophore. Industrial processes have developed specialized packaging and storage protocols to maintain product stability throughout the supply chain. These include amber glass containers, desiccant inclusion, and controlled temperature storage requirements [11] [12].

Economic optimization strategies focus on maximizing atom economy and minimizing waste generation. Process development has explored alternative reaction conditions, catalyst systems, and workup procedures to improve overall process efficiency. The implementation of continuous manufacturing approaches, where feasible, offers potential advantages in terms of product consistency and operational efficiency [20] [22].

Heat Shock Protein 90 Inhibition Kinetics and Binding Affinity Studies

Alvespimycin demonstrates potent inhibitory activity against Heat Shock Protein 90 through competitive binding to the amino-terminal adenosine triphosphate binding pocket of the chaperone complex [1] [2]. Comprehensive kinetic studies have established that alvespimycin exhibits a median half-maximal inhibitory concentration of 68 nanomolar against a diverse panel of cancer cell lines, with notable variation across different tumor types [3] [4]. Rhabdomyosarcoma cell lines demonstrate enhanced sensitivity with half-maximal inhibitory concentrations of 32 nanomolar, while neuroblastoma models show relative resistance with values reaching 380 nanomolar [3] [4].

The binding affinity characteristics of alvespimycin have been extensively characterized through physiologically based pharmacokinetic modeling studies. These investigations reveal a dissociation constant of 0.63 micromolar for tissue binding, indicating substantial affinity for Heat Shock Protein 90 complexes [2]. The compound demonstrates saturable binding kinetics consistent with high-affinity receptor-mediated interactions, with tissue distribution studies revealing prolonged and non-linear terminal phase concentration-time profiles across multiple organ systems [2].

Chronic myeloid leukemia cell line studies provide additional insights into the binding kinetics and cellular potency of alvespimycin. The imatinib-sensitive K562 cell line exhibits a half-maximal inhibitory concentration of 50 nanomolar, while imatinib-resistant variants K562-RC and K562-RD demonstrate enhanced sensitivity with values of 31 nanomolar and 44 nanomolar, respectively [1] [5]. This differential sensitivity pattern suggests that Heat Shock Protein 90 dependency may be increased in drug-resistant cellular phenotypes, potentially due to increased reliance on oncogenic client protein stabilization mechanisms.

Clinical pharmacokinetic studies have established that alvespimycin exhibits dose-proportional increases in plasma concentration up to 80 milligrams per square meter, with plasma half-life values ranging from 9.9 to 54.1 hours [6] [7]. The compound demonstrates a mean clearance of 18.9 liters per hour and a volume of distribution of 385 liters at maximum tolerated doses, indicating extensive tissue distribution consistent with its molecular chaperone target engagement profile [8].

Table 1: Heat Shock Protein 90 Inhibition Kinetics and Binding Affinity Studies

ParameterValueReference
IC50 (Median in vitro)68 nMPediatric Preclinical Testing Program
IC50 (Rhabdomyosarcoma)32 nMPediatric Preclinical Testing Program
IC50 (Neuroblastoma)380 nMPediatric Preclinical Testing Program
IC50 (K562 cells)50 nMK562 CML cell line study
IC50 (K562-RC cells)31 nMK562-RC CML cell line study
IC50 (K562-RD cells)44 nMK562-RD CML cell line study
IC50 (HSP90 ATPase)62 nMHSP90 ATPase inhibition assay
Binding Affinity (Kd)0.63 μMPBPK model study
Plasma Half-life9.9-54.1 h (median 18.2 h)Phase I clinical trial

Client Protein Degradation Pathways in Oncogenic Signaling

Alvespimycin exerts its anticancer effects through the systematic destabilization and degradation of Heat Shock Protein 90 client proteins that are essential for oncogenic signaling pathway maintenance [1] [8] [6]. The compound targets client proteins for proteasomal destruction through disruption of Heat Shock Protein 90 chaperone function, resulting in the combined effect on multiple oncogenic client proteins and their associated biochemical pathways [6] [7].

The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia, represents a critical client protein target of alvespimycin action. Studies demonstrate that alvespimycin treatment leads to BCR-ABL protein destabilization and subsequent proteasomal degradation, effectively disrupting the oncogenic signaling cascade that drives leukemic cell proliferation and survival [1] [5]. This mechanism proves particularly effective in imatinib-resistant cell lines, where BCR-ABL mutations may increase dependency on Heat Shock Protein 90 chaperone function for protein stability.

Cell cycle regulatory proteins constitute another major class of alvespimycin client protein targets. The compound induces degradation of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6, key regulators of G1/S cell cycle transition [8] [6]. This degradation results in cell cycle arrest in the G0/G1 phase, as observed in K562 cells where alvespimycin treatment increased the percentage of cells in G0/G1 phase from 40.0% to 60.3% [5] [9]. The mechanism involves disruption of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6 stabilization by Heat Shock Protein 90, leading to their ubiquitin-proteasome pathway-mediated degradation.

Growth factor signaling pathways are significantly impacted through alvespimycin-mediated degradation of receptor tyrosine kinases and their downstream effectors. The compound targets ERBB2, Epidermal Growth Factor Receptor, and Her-2 for proteasomal degradation, disrupting critical growth and survival signals in cancer cells [8] [6] [7]. Additionally, alvespimycin induces degradation of AKT and Raf-1 kinases, effectively blocking the PI3K/AKT and MAPK signaling pathways that are frequently dysregulated in cancer [1] [6].

The transforming growth factor-beta signaling pathway represents a specialized target of alvespimycin action through client protein degradation mechanisms. The compound destabilizes transforming growth factor-beta receptor type I and type II proteins, which are Heat Shock Protein 90 clients essential for transforming growth factor-beta signal transduction [10]. This destabilization facilitates receptor degradation through proteasome-dependent mechanisms, effectively terminating transforming growth factor-beta signaling and reducing fibrogenic responses in pathological conditions.

Table 2: Client Protein Degradation Pathways in Oncogenic Signaling

Client ProteinPathwayDegradation Mechanism
BCR-ABLOncogenic signalingProteasomal degradation
CDK4Cell cycle regulationUbiquitin-proteasome pathway
ERBB2Growth factor signalingProteasomal degradation
LCKT-cell receptor signalingUbiquitin-proteasome pathway
p53Tumor suppressorProteasomal degradation
AktPI3K/AKT pathwayProteasomal degradation
Raf-1MAPK pathwayProteasomal degradation
BRAFMAPK pathwayProteasomal degradation
Her-2Growth factor signalingProteasomal degradation
EGFRGrowth factor signalingProteasomal degradation
Cdk6Cell cycle regulationProteasomal degradation
Steroid receptorsHormone signalingProteasomal degradation
TβRITGF-β signalingProteasome-dependent degradation
TβRIITGF-β signalingProteasome-dependent degradation

Induction of Heat Shock Response and Heat Shock Protein 70 Overexpression

Alvespimycin treatment triggers a comprehensive heat shock response characterized by significant upregulation of Heat Shock Protein 70 family members, particularly the inducible isoform Heat Shock Protein 72 [1] [6] [7]. This response represents a well-characterized, mechanism-based change in protein expression that serves as a pharmacodynamic biomarker of Heat Shock Protein 90 inhibition and cellular stress response activation.

The induction of Heat Shock Protein 70 expression occurs in a dose-dependent manner, with significant increases detectable at alvespimycin concentrations of 20 milligrams per square meter or higher [6] [7]. In peripheral blood mononuclear cells, Heat Shock Protein 72 induction is sustained for 96 hours following alvespimycin exposure at doses of 40 milligrams per square meter or greater, indicating prolonged cellular stress response activation [6] [7]. This sustained induction pattern reflects the compound's extended plasma half-life and tissue distribution characteristics.

Tissue-specific heat shock protein induction patterns provide insights into alvespimycin's mechanism of action across different cellular compartments. In tumor tissue samples, Heat Shock Protein 70 induction is observed in both responding and non-responding xenografts, suggesting that Heat Shock Protein 90 inhibition occurs independent of therapeutic response [3] [4]. Liver tissue also demonstrates Heat Shock Protein 70 induction, indicating that the heat shock response extends beyond tumor cells to normal tissue compartments.

The magnitude of Heat Shock Protein 70 induction correlates with the degree of cellular stress and potential toxicity. Clinical studies reveal that plasma Heat Shock Protein 72 levels are highest in patients experiencing dose-limiting toxicities, suggesting that excessive heat shock response activation may contribute to alvespimycin-related adverse effects [6] [7]. This relationship establishes Heat Shock Protein 72 levels as both a pharmacodynamic biomarker and a potential safety monitoring parameter.

The molecular mechanism underlying Heat Shock Protein 70 induction involves activation of Heat Shock Factor 1, the master transcriptional regulator of the heat shock response. Alvespimycin treatment leads to Heat Shock Factor 1 activation, resulting in transcriptional upregulation of heat shock proteins including Heat Shock Protein 70, Heat Shock Protein 27, and other molecular chaperones [11]. This stress response represents a cellular adaptation mechanism attempting to restore protein homeostasis following Heat Shock Protein 90 inhibition.

Table 3: Heat Shock Response and Heat Shock Protein 70 Overexpression

HSP TypeResponseDose/ConcentrationDuration
HSP70/HSP72Significant induction≥20 mg/m²Sustained for 96 hours (≥40 mg/m²)
HSP27InductionVarious concentrationsVariable
HSP90InhibitionAll concentrationsImmediate
HSP70 (Tissue)Induction in tumor and liverAll dose levelsUp to 24 hours
HSP72 (Plasma)Elevated in DLT patientsHigh dose levelsDuring treatment

Synergistic Interactions with Telomerase Inhibitors

Alvespimycin demonstrates remarkable synergistic interactions with telomerase inhibitors, particularly imetelstat, through complementary mechanisms that enhance telomerase inhibition and accelerate cellular senescence pathways [12] [13]. The combination of alvespimycin and imetelstat results in significantly enhanced telomerase activity inhibition compared to either agent alone, with maximum inhibition achieving 13% of control activity levels when both compounds are used simultaneously [12] [13].

The molecular basis for this synergistic interaction involves Heat Shock Protein 90's role as a chaperone molecule that facilitates telomerase protein assembly and function. Heat Shock Protein 90 is essential for the folding and stability of Telomerase Reverse Transcriptase, the catalytic component of the telomerase enzyme complex [12] [13]. Alvespimycin disrupts this chaperone function, leading to Telomerase Reverse Transcriptase destabilization and enhanced susceptibility to telomerase inhibition by imetelstat.

Preclinical studies in human osteosarcoma cell lines demonstrate that combined treatment with imetelstat and alvespimycin results in accelerated telomere shortening compared to either agent alone. In HOS cells, the combination produces greater telomere shortening as early as passage 2, with this effect becoming more pronounced with continued treatment [12] [13]. This accelerated telomere attrition leads to activation of DNA damage response pathways and eventual cellular senescence or apoptosis.

The synergistic interaction manifests in enhanced activation of DNA damage response pathways, as evidenced by increased levels of γH2AX, a marker of DNA double-strand breaks. Combined treatment results in higher levels of γH2AX compared to either agent alone, indicating increased DNA damage or impaired DNA repair mechanisms [12] [13]. This enhanced DNA damage response is accompanied by increased phosphorylation of p53 and upregulation of p21, key mediators of cell cycle arrest and apoptosis.

Complete growth arrest of bulk cell cultures is achieved with dual telomerase and Heat Shock Protein 90 inhibition, whereas individual agents allow continued cell growth despite some growth inhibition. In HOS cells, the combination of 2 micromolar imetelstat and 120 nanomolar alvespimycin induces cell growth arrest after passage 9, with significant increases in apoptotic cell populations [12] [13]. Early apoptosis increases to 4.7%, late apoptosis to 28.3%, and cell death to 10.9% following combination treatment.

Xenograft studies confirm the translational potential of this synergistic interaction, with combination therapy producing superior tumor growth inhibition compared to either agent alone. In 143B osteosarcoma xenografts, all treatment groups significantly inhibited tumor growth, but the combination treatment group demonstrated the greatest effect with p-value of 0.004 compared to placebo control [12] [13]. This enhanced efficacy supports the clinical development potential of combining Heat Shock Protein 90 and telomerase inhibitors.

Table 4: Synergistic Interactions with Telomerase Inhibitors

CombinationCell Line/ModelTelomerase InhibitionOutcome
Alvespimycin + ImetelstatHOS cells13% activity (vs control)Complete growth arrest
Alvespimycin + Imetelstat143B cellsEnhanced inhibitionCell death after passage 12
Alvespimycin + ImetelstatMG-63 cellsPartial inhibitionNo cell death
Alvespimycin + Imetelstat143B xenograft62% and 37% activitySignificant tumor growth inhibition

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

616.34721450 g/mol

Monoisotopic Mass

616.34721450 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

001L2FE0M3

Drug Indication

Investigated for use as an antineoplastic agent for solid tumors, advanced solid tumours or acute myeloid leukaemia.

Pharmacology

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF. The administration of the drug is shown to result in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) [A19243]. It is more selective for tumors over normal tissue. A study also reports that alvespimycin enhances the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma [A19245].
Alvespimycin is an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.

Other CAS

467214-20-6

Absorption Distribution and Excretion

Increasing concentration of the drug results in dose-proportional increase in the plasma concentration. At the maximum tolerated dose of 80mg/m^2, the plasma concentration exceeded 63nM (mean IC50 for 17-DMAG in the NCI 60 human tumor cell line panel) for less than 24 hours in all patients. The mean peak concentration (Cmax) reached 2680 nmol/L at this dose.
Mainly renal and biliary elimination pathways. In a mice study, the excreted urine 24 hours post-dose recovered 10.6–14.8% of delivered dose unchanged.
At the maximum tolerated dose of 80mg/m^2, the mean Vd value is 385 L.
The mean clearance is 18.9 L/hr at the dose of 80mg/m^2.

Metabolism Metabolites

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring. However in vivo and in vitro studies suggest that weak metabolism of alvespimysin occurs in humans.

Wikipedia

17-Dimethylaminoethylamino-17-demethoxygeldanamycin

Biological Half Life

The half-life across all dose levels ranged from 9.9 to 54.1 h (median, 18.2 h).

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Hu ZY, Lu J, Zhao Y. A physiologically based pharmacokinetic model of alvespimycin in mice and extrapolation to rats and humans. Br J Pharmacol. 2014 Jun;171(11):2778-89. doi: 10.1111/bph.12609. PubMed PMID: 24471734; PubMed Central PMCID: PMC4243854.
2: Hu Y, Bobb D, He J, Hill DA, Dome JS. The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by imetelstat in human osteosarcoma. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub 2015 Apr 28. PubMed PMID: 25920748; PubMed Central PMCID: PMC4622625.
3: Gao L, Zhao G, Fang JS, Yuan TY, Liu AL, Du GH. Discovery of the neuroprotective effects of alvespimycin by computational prioritization of potential anti-Parkinson agents. FEBS J. 2014 Feb;281(4):1110-22. doi: 10.1111/febs.12672. Epub 2014 Jan 9. PubMed PMID: 24304935.
4: Schulze K, Imbeaud S, Letouzé E, Alexandrov LB, Calderaro J, Rebouissou S, Couchy G, Meiller C, Shinde J, Soysouvanh F, Calatayud AL, Pinyol R, Pelletier L, Balabaud C, Laurent A, Blanc JF, Mazzaferro V, Calvo F, Villanueva A, Nault JC, Bioulac-Sage P, Stratton MR, Llovet JM, Zucman-Rossi J. Exome sequencing of hepatocellular carcinomas identifies new mutational signatures and potential therapeutic targets. Nat Genet. 2015 May;47(5):505-511. doi: 10.1038/ng.3252. Epub 2015 Mar 30. PubMed PMID: 25822088; PubMed Central PMCID: PMC4587544.
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